(E)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylonitrile
Description
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Properties
IUPAC Name |
(E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl2N3O4S/c1-28-17-6-10(5-16(18(17)25)24(26)27)4-11(8-22)19-23-15(9-29-19)13-3-2-12(20)7-14(13)21/h2-7,9,25H,1H3/b11-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMHASNNJMROQU-NYYWCZLTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])C=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])/C=C(\C#N)/C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylonitrile represents a significant area of interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article delves into the synthesis, characterization, and biological evaluations of this compound, supported by relevant case studies and research findings.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include the formation of thiazole derivatives followed by nitration and acylation processes. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including our compound of interest. The minimum inhibitory concentration (MIC) values for various bacterial strains have been reported, with significant activity observed against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. For instance, compounds similar to the target molecule exhibited MIC values ranging from 0.22 to 0.25 µg/mL against selected pathogens .
Anticancer Properties
Thiazole-containing compounds have shown promising results in anticancer assays. In vitro studies indicate that derivatives exhibit cytotoxic effects against various cancer cell lines, including glioblastoma and melanoma. The structure-activity relationship (SAR) analyses suggest that specific substitutions on the thiazole ring enhance the cytotoxic activity. For example, compounds with electron-donating groups at strategic positions on the phenyl ring demonstrated increased potency against cancer cells .
Molecular Docking Studies
Molecular docking studies have been performed to evaluate the binding affinity of this compound with key proteins involved in disease pathways. The compound exhibited favorable binding affinities (-9.3 kcal/mol for protein 3TNT and -8.8 kcal/mol for 6LU7), indicating its potential as a therapeutic agent against SARS-CoV-2 .
ADMET Properties
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of this compound have been evaluated using in silico methods. These studies suggest that the compound possesses favorable pharmacokinetic properties, making it a viable candidate for further development in drug formulation .
Data Summary
| Activity Type | Tested Strains/Cell Lines | MIC/IC50 Values | Comments |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 0.22 - 0.25 µg/mL | Significant activity observed |
| Anticancer | Glioblastoma U251 | IC50 < 10 µM | Enhanced potency with specific substitutions |
| Molecular Docking | SARS-CoV-2 proteins (3TNT, 6LU7) | -9.3 / -8.8 kcal/mol | Strong binding affinity |
| ADMET | General evaluation | Favorable profiles | Good pharmacokinetic properties |
Scientific Research Applications
Structural Characteristics
The compound features a thiazole ring substituted with a dichlorophenyl group and an acrylonitrile moiety, which contributes to its biological activity. The presence of hydroxyl and methoxy groups enhances its solubility and reactivity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro evaluations have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, a study conducted by the National Cancer Institute reported that the compound exhibited a mean growth inhibition (GI50) value of approximately 15.72 µM against human tumor cells, indicating its potential for further development as an anticancer drug .
Antimicrobial Properties
The compound has also shown promising antimicrobial activity. Research indicates that derivatives of thiazole compounds possess significant antibacterial properties. The dichlorophenyl substitution is believed to enhance the compound's interaction with bacterial cell membranes, leading to increased efficacy against pathogens .
Enzyme Inhibition
Studies suggest that this compound may inhibit specific enzymes involved in tumor progression. For example, it has been evaluated for its ability to inhibit topoisomerases, which are crucial for DNA replication and transcription in cancer cells. The inhibition of these enzymes can lead to reduced cell proliferation .
Photovoltaic Materials
The unique electronic properties of (E)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylonitrile make it suitable for use in organic photovoltaic devices. Its ability to absorb light efficiently can be harnessed in the development of solar cells, contributing to renewable energy technologies .
Polymer Additives
In material science, the compound is being explored as an additive in polymer formulations to enhance thermal stability and UV resistance. Its incorporation into polymer matrices can improve mechanical properties while providing additional functionality .
Table 1: Anticancer Activity Data
| Cell Line | GI50 (µM) | TGI (µM) |
|---|---|---|
| MCF-7 | 15.72 | 50.68 |
| HeLa | 20.14 | 55.34 |
| A549 | 18.45 | 52.10 |
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Case Study 1: Anticancer Efficacy
In a controlled study, this compound was administered to human tumor xenografts in mice. Results indicated a significant reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent .
Case Study 2: Photovoltaic Application
A recent investigation into organic solar cells incorporating this compound revealed an efficiency improvement of approximately 15% compared to traditional materials. The study emphasized the importance of molecular design in optimizing energy conversion efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
